Calystegine A5
Overview
Description
Calystegine A5 is an extraordinary natural alkaloid obtained from diverse botanical sources . It exhibits remarkable potency in the suppression of glycosidases . This attribute makes Calystegine A5 a highly promising tool for the research of Type 2 diabetes .
Synthesis Analysis
Although several synthetic calystegine analogs have been reported as glycosidase inhibitors, new, more potent and effective inhibitors are required . A noncanonical type III polyketide synthase, pyrrolidine ketide synthase (PYKS) catalyzes a two-step decarboxylative reaction, which involves imine–ketide condensation indispensable to tropane skeleton construction .Molecular Structure Analysis
The molecular formula of Calystegine A5 is C7H13NO3 . Its molecular weight is 159.18 . The IUPAC name is (1R,3S,4S,5R)-8-azabicyclo[3.2.1]octane-1,3,4-triol .Chemical Reactions Analysis
The key step in the synthesis of calystegine analogs is the construction of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of an aldehyde containing a Z-vinyl iodide .Physical And Chemical Properties Analysis
Calystegine A5 is a colorless syrup or off-white solid . It is stored at -20°C for 3 years in powder form and at -80°C for 2 years in solvent .Scientific Research Applications
Antioxidant and Anti-inflammatory Properties : Calystegine A5, found in Hyoscyamus albus, shows significant antioxidant activity and potential anti-inflammatory properties. An extract from the seeds of H. albus, enriched in calystegines, inhibited mice paw edema, indicating its potential use in treating inflammation (Bourebaba et al., 2016).
Presence in Tomato Varieties : Calystegine A5 has been detected in various tomato varieties. Its concentration, along with other calystegines, was measured, indicating its natural occurrence in commonly consumed vegetables (Romera-Torres et al., 2019).
Occurrence in Tomato-based Products : A study on the presence of calystegines in tomato-based products found that calystegine A5, among others, was detected in these products, highlighting its widespread presence in food items (Romera-Torres et al., 2018).
Inhibition of Glycosidases : Calystegines, including A5, exhibit potent glycosidase inhibitory properties, making them potential candidates for therapeutic applications in diseases involving glycosidases, such as diabetes, cancer, and glycosphingolipid storage disorders (Aguilar et al., 2008).
Biosynthesis and Metabolic Pathways : Research into the biosynthesis of calystegines, including A5, in plants like Solanum tuberosum (potato) has provided insights into their metabolic pathways and potential links to classical tropane alkaloids, which are significant for understanding plant biochemistry and secondary metabolite production (Keiner et al., 2002).
Effects on Liver Glycosidases : The effects of calystegines, isolated from fruits and vegetables, on mammalian liver glycosidases were studied, indicating potential implications for human consumption and dietary considerations (Asano et al., 1997).
Structural and Functional Relationships : The study of calystegines, including A5, has highlighted the importance of their chemical structure and stereochemistry in mediating their biological activities, such as glycosidase inhibition and nutritional relationships (Goldmann et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,3S,4S,5R)-8-azabicyclo[3.2.1]octane-1,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-5-3-7(11)2-1-4(8-7)6(5)10/h4-6,8-11H,1-3H2/t4-,5+,6+,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSWEYXUHSNDLV-JRTVQGFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C(C1N2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]([C@H]([C@@H]1N2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calystegine A5 | |
CAS RN |
165905-26-0 | |
Record name | Calystegine A5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165905260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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